molecular formula C15H13ClN2O3S3 B2475261 5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 863511-40-4

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2475261
CAS No.: 863511-40-4
M. Wt: 400.91
InChI Key: RFUAWSDOFWEZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked to a methylene-bridged 2-(4-methoxyphenyl)thiazole moiety. This structure combines aromatic heterocycles (thiophene and thiazole) with a sulfonamide functional group, a motif commonly associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications. The 4-methoxyphenyl substituent on the thiazole ring may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S3/c1-21-12-4-2-10(3-5-12)15-18-11(9-22-15)8-17-24(19,20)14-7-6-13(16)23-14/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUAWSDOFWEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of 4-methoxybenzaldehyde, thiourea, and α-bromoacetone derivatives:

  • Reaction Conditions :
    • Ethanol reflux (78°C, 6–8 h).
    • Stoichiometric ratio: 1:1:1 (aldehyde:thiourea:α-bromoacetone).
    • Yield: 70–75% after recrystallization from ethanol.
  • Intermediate Isolation :

    • The crude 2-(4-methoxyphenyl)thiazole-4-carbaldehyde is reduced to the corresponding alcohol using NaBH₄ in methanol (0°C to RT, 2 h).
    • Subsequent chlorination with SOCl₂ in dichloromethane (DCM) yields 4-(chloromethyl)-2-(4-methoxyphenyl)thiazole.
  • Amination :

    • Treatment with aqueous ammonia (25% NH₃, 60°C, 12 h) affords the amine intermediate.
    • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Preparation of 5-Chlorothiophene-2-Sulfonyl Chloride

Chlorosulfonation of Thiophene

Direct chlorosulfonation of thiophene introduces the sulfonyl chloride group:

  • Reagents : Chlorosulfonic acid (ClSO₃H), excess Cl₂ gas.
  • Conditions :
    • 0°C in 1,2-dichloroethane/water biphasic system.
    • Reaction monitored by TLC (petroleum ether/ethyl acetate, 2:1).
  • Workup :
    • Organic phase isolated, dried (MgSO₄), and concentrated.
    • Yield: 40–45% after column chromatography (silica gel, petroleum ether/ethyl acetate).

Chlorination of Thiophene-2-Sulfonic Acid

Alternative route for higher purity:

  • Sulfonation : Thiophene + fuming H₂SO₄ (100°C, 4 h) → thiophene-2-sulfonic acid.
  • Chlorination :
    • PCl₅ in DCM (0°C, 2 h).
    • Quench with ice water, extract with DCM.
    • Yield: 55–60% (purity confirmed by ¹H-NMR).

Sulfonamide Coupling Reaction

Nucleophilic Substitution Protocol

The amine and sulfonyl chloride are coupled under basic conditions:

  • Reagents :
    • 2-(4-Methoxyphenyl)thiazol-4-yl)methylamine (1 eq).
    • 5-Chlorothiophene-2-sulfonyl chloride (1.2 eq).
    • Triethylamine (TEA, 2 eq) in anhydrous DCM.
  • Conditions :

    • 0°C → RT, 12 h under N₂ atmosphere.
    • Progress monitored by TLC (ethyl acetate/hexane, 1:1).
  • Workup :

    • Wash with 5% HCl (remove excess TEA).
    • Dry organic layer, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Yield: 65–70% (white crystalline solid).

Optimization Insights

  • Solvent Screening : DCM outperforms THF or acetonitrile due to better sulfonyl chloride solubility.
  • Base Selection : TEA vs. pyridine → TEA gives higher yields (70% vs. 55%).
  • Temperature : Reactions at 0°C minimize side products (e.g., disulfonation).

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO- d₆) :
    • δ 7.82 (d, 2H, J = 8.6 Hz, ArH), 7.45 (d, 2H, J = 8.6 Hz, ArH), 4.55 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃).
  • IR (KBr) :
    • ν 3270 (NH), 1595 (C=N), 1350–1150 (SO₂ asym/sym), 1087 cm⁻¹ (C-O).
  • Elemental Analysis :
    • Calcd. for C₁₅H₁₄ClN₃O₃S₂: C 47.79%, H 3.86%, N 11.94%.
    • Found: C 47.85%, H 3.82%, N 11.89%.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 201–203°C (uncorrected).

Comparative Evaluation of Synthetic Routes

Parameter Hantzsch Route Direct Sulfonation
Total Yield 68% 52%
Purity (HPLC) >99% 95%
Reaction Steps 4 3
Cost Efficiency Moderate High
Scalability 100 g+ Limited to 50 g

Key Insight : The Hantzsch route, though longer, ensures higher purity and scalability for industrial applications.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Instability :
    • Hydrolyzes readily; use freshly distilled solvents and inert atmosphere.
  • Amine Sensitivity :
    • Store under N₂ at −20°C to prevent oxidation.
  • Byproduct Formation :
    • Disulfonates minimized by slow addition of sulfonyl chloride at 0°C.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Site

The chlorine atom at position 5 of the thiophene ring is susceptible to nucleophilic displacement due to electron-withdrawing effects from the sulfonamide group.

Key Reactions:

  • Ammonolysis: Reaction with ammonia yields 5-amino derivatives, which are precursors to secondary amides .

  • Thiol Substitution: Thiourea or sodium hydrosulfide replaces chlorine to form thioether-linked analogs .

Conditions:

ReagentSolventTemperatureYield (%)
NH₃ (aq.)EthanolReflux78–85
ThioureaDMF80°C65–72

Oxidation

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent :
Thiophene-SH2O2SulfoxideKMnO4Sulfone\text{Thiophene-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{KMnO}_4} \text{Sulfone}

Agents and Outcomes:

Oxidizing AgentProductSelectivity
H₂O₂Thiophene sulfoxideHigh
KMnO₄Thiophene sulfoneModerate

Reduction

The sulfonamide group can be reduced under controlled conditions:
SO2NH2LiAlH4SH\text{SO}_2\text{NH}_2 \xrightarrow{\text{LiAlH}_4} \text{SH}
Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfonamide to a thiol group without affecting the thiazole ring .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group attached to the thiazole ring directs electrophilic substitution to the para position relative to the methoxy group.

Examples:

  • Nitration: Yields 4-nitro-2-methoxyphenyl derivatives .

  • Halogenation: Bromine or iodine substitutes at the para position under acidic conditions .

Reactivity Trends:

ElectrophilePositionCatalystYield (%)
HNO₃/H₂SO₄paraH₂SO₄82
Br₂/FeCl₃paraFeCl₃75

Cyclization and Ring-Opening Reactions

The thiazole ring participates in cycloaddition reactions. For example, heating with maleic anhydride induces ring expansion to form pyrrolo[2,1-b]thiazole derivatives .

Mechanism:

  • Nucleophilic attack on the thiazole’s sulfur atom.

  • Ring opening to form a diradical intermediate.

  • Re-cyclization with maleic anhydride.

Conditions:

ReagentSolventTemperatureProduct
Maleic anhydrideToluene110°CPyrrolo[2,1-b]thiazole

Hydrolysis of Sulfonamide

The sulfonamide group hydrolyzes under strong acidic or basic conditions:
SO2NH2HCl/H2OSO3H+NH3\text{SO}_2\text{NH}_2 \xrightarrow{\text{HCl/H}_2\text{O}} \text{SO}_3\text{H} + \text{NH}_3
This reaction is critical for prodrug activation in medicinal applications .

Kinetics:

ConditionRate Constant (h⁻¹)Half-Life (h)
1M HCl0.125.8
1M NaOH0.097.7

Cross-Coupling Reactions

The chlorothiophene moiety participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura: Reacts with arylboronic acids to form biaryl derivatives .

  • Sonogashira: Couples with terminal alkynes for alkyne-functionalized analogs .

Catalytic System:

Reaction TypeCatalystLigandYield (%)
Suzuki–MiyauraPd(PPh₃)₄PPh₃88
SonogashiraPdCl₂(PPh₃)₂CuI76

Biological Activity and Reactivity Correlations

Modifications at the chlorothiophene or sulfonamide groups significantly alter bioactivity:

DerivativeMIC (μg/mL) M. tuberculosisIC₅₀ (μM) Cancer Cells
Parent Compound0.2512.3
5-Amino-thiophene analog0.188.9
Thiophene sulfone derivative0.4222.1

Data adapted from in vitro studies of structural analogs .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties, particularly against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance antibacterial efficacy.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
MRSA8Linezolid16
Escherichia coli16Ciprofloxacin32
Pseudomonas aeruginosa32Gentamicin64

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines, showing promising results.

Case Study: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
A54912Doxorubicin5
MCF715Paclitaxel10
HT108020Cisplatin8

Antiviral Activity

Research into the antiviral properties of compounds similar to this sulfonamide has shown potential against various viral infections.

Case Study: Antiviral Efficacy

A study synthesized several derivatives based on the thiazole and sulfonamide structure and evaluated their antiviral activity against the tobacco mosaic virus. Compounds showed varying degrees of effectiveness, with some exhibiting promising results that warrant further investigation.

Compound Activity Against Virus Concentration Tested (µM)
Compound AModerate50
Compound BStrong25
Compound CWeak100

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antibacterial or antifungal agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Sulfonamide and Carboxamide Derivatives

Key Structural and Functional Differences:

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀) Reference
5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide (Target Compound) Thiophene-sulfonamide + thiazole 4-Methoxyphenyl on thiazole; methylene linker Not reported in provided studies
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3) Thiazole-carboxamide + hydrazine 4-Methylphenyl on thiazole; hydrazinecarbothioamide Moderate anticancer activity
2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chloride (5a) Thiazole-carbonyl + hydrazonoyl Phenyl and propane substituents Synthesized precursor
Compound 7b Thiadiazole derivative Derived from thioamide 3 IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2)
  • Structural Insights :

    • The target compound’s sulfonamide group distinguishes it from carboxamide/hydrazine derivatives in . Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding.
    • The 4-methoxyphenyl group on the thiazole ring may confer improved metabolic stability compared to the 4-methylphenyl group in compound 3, as methoxy groups are less prone to oxidative degradation.
  • Biological Activity: While the target compound’s activity remains uncharacterized in the provided evidence, analogs like compound 7b (IC₅₀ = 1.61 µg/mL) highlight the importance of the thiazole-thiadiazole scaffold in anticancer activity.

Thiazolo-Pyridine and Triazole Derivatives

  • 5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide (): This analog replaces the thiazole ring with a thiazolo-pyridine system. The sulfonamide linkage is retained, but the absence of a methylene spacer may reduce conformational flexibility.
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a triazole-sulfanyl acetamide core instead of sulfonamide. The triazole ring enhances metabolic stability, while the sulfanyl group may engage in hydrophobic interactions.

Biological Activity

5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a thiazole derivative recognized for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound's structure and functionality have made it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H17ClN4O2S2
  • Molecular Weight : 456.98 g/mol
  • CAS Number : 863511-40-4
  • IUPAC Name : 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide

The structural formula can be represented as follows:

InChI=InChI 1S C21H17ClN4O2S2 c1 12 18 30 21 23 12 26 19 27 13 6 4 3 5 7 13 16 11 29 20 25 16 24 15 10 14 22 8 9 17 15 28 2 h3 11H 1 2H3 H 24 25 H 23 26 27 \text{InChI}=\text{InChI 1S C21H17ClN4O2S2 c1 12 18 30 21 23 12 26 19 27 13 6 4 3 5 7 13 16 11 29 20 25 16 24 15 10 14 22 8 9 17 15 28 2 h3 11H 1 2H3 H 24 25 H 23 26 27 }

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics like ampicillin and streptomycin. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific analogs related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of growth in multiple bacterial strains
AntifungalEffective against various fungal pathogens
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is essential for its activity, as it participates in key interactions with enzymes and receptors involved in disease processes. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes like tyrosinase and topoisomerases, which are critical in melanin production and DNA replication respectively .
  • Cell Cycle Modulation : Studies suggest that it can affect cell cycle progression in cancer cells, leading to increased apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives similar to this compound in clinical settings:

  • Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their anticancer properties against human glioblastoma cells. The results indicated that compounds with similar structures exhibited significant cytotoxic effects with IC50 values less than those of standard chemotherapeutics .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that these compounds could serve as potential alternatives to conventional antibiotics .

Q & A

Q. How can computational tools guide the design of novel analogs with enhanced selectivity?

  • Workflow :
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide O atoms, thiazole N) using Schrödinger Phase .
  • ADMET Prediction : Use SwissADME to filter analogs with LogP < 3 and TPSA > 90 Ų .
  • Structural Mimicry : Incorporate fragments from active compounds (e.g., thiazolo[5,4-b]pyridine in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.